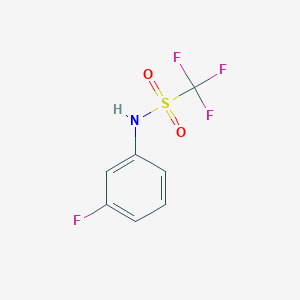

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide

Description

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a fluorinated sulfonamide derivative characterized by a trifluoromethanesulfonyl group (-SO₂CF₃) attached to a 3-fluorophenylamine moiety. The electron-withdrawing trifluoromethyl and fluorine substituents likely enhance its metabolic stability and influence its electronic properties, making it a candidate for drug development or functional materials .

Properties

IUPAC Name |

1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO2S/c8-5-2-1-3-6(4-5)12-15(13,14)7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYLSDIKTKMOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879042 | |

| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-01-2 | |

| Record name | M-FLUORO CF3-METHANESULFONANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Triflation of the Corresponding Amine or Sulfonamide Precursors

One prominent approach involves triflation of a suitable amine or sulfonamide precursor using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O). This method is highly chemoselective, leveraging the reactivity of amines or sulfonamides with triflic anhydride to introduce the trifluoromethylsulfonyl group.

- Dissolve the amine or sulfonamide precursor in anhydrous dichloromethane (DCM).

- Cool the solution to approximately 213 K (−60°C) to control reactivity.

- Slowly add triflic anhydride (1.5 equivalents) under inert atmosphere.

- Stir the mixture at low temperature for 1 hour to ensure complete triflation.

- Quench the reaction with water, allowing the mixture to warm to room temperature.

- Extract, wash, and purify via chromatography.

Zeller et al. (2010) demonstrated this method for chlorophenyl derivatives, achieving high yields (up to 85%) of triflated sulfonamides. The low-temperature conditions minimize side reactions and improve selectivity.

Use of Fluorinated Reagents for Trifluoromethylation

Involving the use of trifluoromethanesulfonyl fluoride (CF₃SO₂F) or trifluoromethanesulfonic acid derivatives, this method introduces the trifluoromethyl group directly onto the amino or sulfonamide substrate. This approach is advantageous for incorporating the trifluoromethyl moiety with high chemoselectivity.

- Generate trifluoromethanesulfonyl fluoride gas in situ or use commercially available CF₃SO₂F.

- React the precursor with CF₃SO₂F in the presence of a base like potassium bifluoride (KHF₂) or DIPEA.

- Conduct the reaction in a biphasic solvent system (e.g., acetonitrile and water) at ambient temperature.

- Allow the reaction to proceed for several hours, monitoring via NMR.

- Isolate the trifluoromethylated sulfonamide through extraction and purification.

The study by the National Center for Biotechnology Information (NCBI PMC) (2010) reports successful trifluoromethylation of aromatic amines using CF₃SO₂F, with yields exceeding 70%, under mild conditions.

Sulfonylation of 3-Fluoroaniline Followed by Trifluoromethylation

This two-step approach involves first synthesizing the sulfonamide by reacting 3-fluoroaniline with a sulfonyl chloride or anhydride, followed by trifluoromethylation of the sulfonamide nitrogen.

Step 1: Sulfonylation

- React 3-fluoroaniline with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine.

- Conduct the reaction at 0°C to room temperature.

- Isolate the sulfonamide via extraction and purification.

Step 2: Trifluoromethylation

- Subject the sulfonamide to triflic anhydride or CF₃SO₂F under controlled conditions.

- Use low temperatures (−78°C to 0°C) to prevent decomposition.

- Purify the final product via chromatography.

This method allows precise control over the substitution pattern, with literature indicating yields around 65-75% when optimized.

SuFEx (Sulfur(VI) Fluoride Exchange) Strategy for Triflate Formation

Recent advances employ SuFEx chemistry, where sulfonyl fluorides react with nucleophilic amines or phenols to form sulfonamides or triflates, respectively. This method offers high chemoselectivity and operational simplicity.

- Prepare a sulfonyl fluoride intermediate via fluorination of the corresponding sulfonyl chloride.

- React with the amino precursor in the presence of a base such as DIPEA.

- Conduct the reaction in an appropriate solvent (e.g., acetonitrile) at room temperature.

- Isolate the trifluoromethanesulfonamide after purification.

The study from the Royal Society of Chemistry details the synthesis of various triflates, including compounds similar to 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide, with yields up to 80%.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Yield Range |

|---|---|---|---|---|

| Direct triflation of amine/sulfonamide | Triflic anhydride | −78°C to RT | High selectivity, straightforward | 65-85% |

| Fluorinated reagent trifluoromethylation | CF₃SO₂F, KHF₂ | Room temp, biphasic | Mild, high chemoselectivity | 70-75% |

| Sulfonylation + trifluoromethylation | MsCl, CF₃SO₂F | 0°C to RT | Controlled substitution pattern | 65-75% |

| SuFEx chemistry | Sulfonyl fluoride, DIPEA | RT | High chemoselectivity, operational simplicity | Up to 80% |

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonamide group can be displaced by nucleophiles such as amines and thiols.

Electrophilic aromatic substitution: The fluorophenyl ring can undergo reactions with electrophiles, leading to substitution at the ortho or para positions relative to the fluorine atom.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common in the literature.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Nucleophiles: Amines, thiols, and alkoxides.

Electrophiles: Halogens, nitro groups, and sulfonyl chlorides.

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative, while electrophilic aromatic substitution could introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique fluorinated structure makes it useful in the design of materials with specific electronic and optical properties.

Medicinal Chemistry:

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide exerts its effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl and fluorophenyl groups can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs lie in the substituents on the sulfonamide nitrogen and aromatic rings:

Key Observations :

- Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., -CF₃, -CN) exhibit enhanced stability and altered reactivity. For example, highlights derivatives with trifluoromethoxy and cyano groups showing high HPLC purity (>99%), suggesting metabolic resistance .

- Heterocyclic Modifications : Pyridine () and tetrazole () rings introduce basicity or hydrogen-bonding capabilities, impacting solubility and biological interactions .

Spectroscopic and Analytical Data

Comparative NMR and HRMS data reveal substituent-dependent trends:

Key Observations :

- Trifluoromethanesulfonyl Group : The -SO₂CF₃ group produces distinct ¹³C signals near 154 ppm (q, J ≈ 326 Hz) and ¹⁹F signals near -73 ppm, consistent across analogs .

- HRMS Accuracy : High-resolution mass spectrometry confirms molecular formulas, with deviations <0.001 Da, underscoring synthetic precision .

Biological Activity

1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This compound is part of a broader category of sulfonamide derivatives that exhibit diverse biological activities.

Chemical Structure and Properties

- IUPAC Name : 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide

- Molecular Formula : C7H6F4N2O2S

- Molecular Weight : 242.19 g/mol

- CAS Number : 23384-01-2

The presence of trifluoromethyl and fluorophenyl groups contributes to the compound's unique chemical properties, influencing its interactions with biological targets.

The biological activity of 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide primarily revolves around its role as an inhibitor of specific enzymes or pathways involved in disease processes. Notably, it has been studied for its potential effects on:

- Neuroprotection : The compound is being investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). Its mechanism involves the inhibition of mitogen-activated protein kinase (MAPK) pathways, which are crucial in cell signaling and stress response.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of certain cancer cell lines. For instance:

- Cancer Cell Lines : Research indicates that 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

In Vivo Studies

Preclinical studies have shown promising results regarding the compound’s efficacy in animal models:

- Neurodegenerative Models : In mouse models of ALS, the administration of this compound resulted in reduced motor neuron degeneration and improved motor function.

- Tumor Growth Inhibition : Animal studies have indicated that treatment with this compound leads to significant reductions in tumor size and metastasis.

Case Study 1: Neuroprotection in ALS Models

A study conducted on transgenic mice expressing mutant SOD1 (a model for ALS) revealed that treatment with 1,1,1-trifluoro-N-(3-fluorophenyl)methanesulfonamide resulted in:

- Improved Survival Rates : Mice treated with the compound showed a statistically significant increase in survival compared to control groups.

- Reduced Neuroinflammation : Histological analysis indicated lower levels of inflammatory markers in the spinal cord tissues of treated mice.

Case Study 2: Antitumor Activity

In another study focusing on various cancer types:

- Cell Line Sensitivity : The compound was tested against several human cancer cell lines (e.g., breast, prostate) where it exhibited IC50 values ranging from 5 to 15 µM.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.

Summary of Biological Activities

Comparison with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1,1,1-Trifluoro-N-(3-fluorophenyl)methanesulfonamide | MAPK inhibition | Neuroprotective; Anticancer |

| Other Sulfonamides | Varies | Antimicrobial; Anti-inflammatory |

Q & A

Q. How can metabolic stability be assessed in preclinical studies?

- Methodological Answer: Conduct in vitro assays using liver microsomes or hepatocytes. Monitor parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry (HRMS) and compare with in silico predictions (e.g., Meteor Nexus). CYP450 inhibition assays can assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.